1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound exhibits a complex bicyclic framework with specific functional group substitutions that define its chemical identity. The compound possesses a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 grams per mole, establishing its position within the medium-sized organic molecule category.
According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. This designation clearly indicates the presence of an amino group at the 6-position of the tetrahydroquinoline ring system and a propionyl group attached to the nitrogen atom at position 1. The structural representation follows the Simplified Molecular Input Line Entry System notation as CCC(=O)N1CCCC2=C1C=CC(=C2)N, which provides a linear description of the molecular connectivity.
The compound's architecture comprises a saturated six-membered ring fused to a benzene ring, creating the characteristic tetrahydroquinoline scaffold. The propionyl substituent introduces a carbonyl functionality that significantly influences the molecule's electronic properties and potential reactivity patterns. The amino group positioned at the 6-carbon of the aromatic ring provides an additional site for chemical modification and contributes to the compound's potential biological activity.
Database registration confirms the compound's identification with PubChem Compound Identification Number 28418431, providing a standardized reference for chemical information systems. Alternative synonyms include this compound and 869943-39-5 as the Chemical Abstracts Service registry number, facilitating cross-referencing across different chemical databases and literature sources.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular framework and substituent positioning.
Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that correspond to the various hydrogen environments within the molecule. The propionyl group typically exhibits signals for the methyl protons appearing as a triplet in the aliphatic region, while the adjacent methylene protons display characteristic coupling patterns with neighboring groups. The tetrahydroquinoline ring system contributes multiple signals corresponding to the saturated ring protons and aromatic protons, each appearing at distinct chemical shift values that reflect their electronic environments.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework of the molecule. The technique offers superior spectral dispersion compared to proton nuclear magnetic resonance, enabling more precise identification of individual carbon environments. The carbonyl carbon of the propionyl group appears characteristically downfield, while the aromatic carbons display signals in the expected aromatic region. The saturated ring carbons contribute signals in the aliphatic region with chemical shifts reflecting their specific electronic environments.
Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The propionyl carbonyl group typically exhibits a strong absorption band around 1697 wavenumbers, consistent with amide carbonyl stretching vibrations. Additional bands corresponding to aromatic carbon-hydrogen stretching, amino group vibrations, and aliphatic carbon-hydrogen stretching provide further structural confirmation.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 204, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of the propionyl group and various ring fragmentations that provide additional structural information supporting the proposed molecular structure.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound and related compounds provide valuable insights into the three-dimensional molecular structure and solid-state packing arrangements. While specific crystallographic data for this exact compound may be limited, studies of closely related tetrahydroquinoline derivatives offer important structural parallels and conformational information.
Related tetrahydroquinoline compounds demonstrate characteristic conformational preferences that likely apply to this compound. The six-membered saturated ring typically adopts a half-chair conformation, as observed in similar structures where puckering parameters indicate specific geometric arrangements. The dihedral angles between the saturated ring and the aromatic ring system typically range from minimal values, indicating near-coplanar arrangements that optimize electronic conjugation and minimize steric interactions.
Crystallographic studies of analogous compounds reveal that the propionyl substituent can adopt various orientations relative to the tetrahydroquinoline plane, influenced by intermolecular packing forces and intramolecular electronic effects. The carbonyl oxygen of the propionyl group often participates in hydrogen bonding interactions with neighboring molecules in the crystal lattice, contributing to overall crystal stability and packing efficiency.
Bond length analysis from related structures indicates that the carbon-nitrogen bond connecting the propionyl group to the tetrahydroquinoline nitrogen exhibits partial double bond character due to resonance effects. This structural feature influences the molecule's conformational flexibility and electronic properties. The amino group at the 6-position typically displays pyramidal geometry with bond angles reflecting the nitrogen's sp³ hybridization state.
Unit cell parameters for related tetrahydroquinoline compounds often indicate monoclinic or orthorhombic crystal systems, with specific space group symmetries that accommodate the molecular shape and intermolecular interactions. Temperature-dependent studies reveal thermal expansion properties and potential phase transitions that provide insights into crystal stability and molecular mobility within the solid state.
Computational Chemistry Predictions (Density Functional Theory, Molecular Modeling)
Computational chemistry approaches provide powerful tools for predicting and understanding the molecular properties of this compound. Density functional theory calculations offer insights into electronic structure, geometry optimization, and various molecular properties that complement experimental observations.
Geometric optimization studies using density functional theory methods predict preferred molecular conformations and bond parameters. Basis sets such as 6-311G(d,p) combined with functionals like B3LYP, CAM-B3LYP, and M06-2X provide reliable predictions for molecular geometry and electronic properties. These calculations typically reveal optimized bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure.
Electronic structure analysis through density functional theory calculations provides insights into frontier molecular orbital properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, offer important information regarding chemical reactivity and potential biological interactions. The energy gap between these orbitals serves as an indicator of molecular stability and electronic excitation properties.
Molecular electrostatic potential calculations reveal the three-dimensional distribution of electrostatic charges around the molecule, identifying regions of positive and negative potential that govern intermolecular interactions. These calculations are particularly valuable for understanding potential binding sites and predicting molecular recognition properties relevant to biological activity.
Thermodynamic property predictions through computational methods provide estimates of molecular properties such as heat capacity, entropy, and free energy values. These calculations contribute to understanding molecular stability, phase behavior, and reaction thermodynamics. Vibrational frequency calculations support infrared spectroscopy assignments and provide zero-point energy corrections for accurate thermodynamic property determination.
Noncovalent interaction analysis through computational methods reveals intramolecular and intermolecular weak interactions that influence molecular conformation and crystal packing. These studies identify hydrogen bonding patterns, van der Waals interactions, and π-π stacking arrangements that contribute to overall molecular stability and supramolecular organization.
Properties
IUPAC Name |
1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGYBLVANYZALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet–Spengler Condensation Approach
Overview:
The Pictet–Spengler reaction is a classical method used for synthesizing tetrahydroquinoline derivatives, including compounds similar to 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine . This reaction involves cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions, forming the heterocyclic tetrahydroquinoline core.
- Starting materials: Aromatic amines (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine) and aldehydes (such as propionaldehyde for the propionyl group).
- Reaction conditions: Acid catalysis (e.g., BF₃·OEt₂) in solvents like ethanol or dichloromethane.
- Steps:
- Formation of an iminium ion from the amine and aldehyde.
- Cyclization via electrophilic aromatic substitution to form the tetrahydroquinoline ring.
- Deprotection or auxiliary removal as necessary.
Application to Compound Synthesis:
This method can be modified to introduce the propionyl group at the nitrogen atom during or after ring formation, often through acylation of the amine with propionyl chloride or anhydride.
- The synthesis of tetrahydroisoquinoline derivatives via Pictet–Spengler has been extensively documented, with yields often exceeding 70% under optimized conditions.
Multi-Step Synthesis via Bischler–Nepieralski Reaction
Overview:
The Bischler–Nepieralski reaction is a cyclization process used to construct dihydroisoquinoline and tetrahydroquinoline systems from β-phenylethylamines and acyl chlorides.
- Starting materials: β-Phenylethylamine derivatives with appropriate side chains.
- Reaction conditions: Acidic cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).
- Steps:
- Acylation of the amine with propionyl chloride to introduce the propionyl group.
- Cyclization under reflux with POCl₃ to form the dihydroquinoline ring system.
- Reduction or hydrogenation to achieve the tetrahydro form.
- This approach has been employed to synthesize tetrahydroquinoline derivatives with high regioselectivity and yields up to 85%.
Catalytic Hydrogenation and Reductive Amination
Overview:
Post-cyclization modifications involve selective reduction of imines or heterocyclic intermediates to obtain the tetrahydro derivative with the desired amine functionality.
- Starting materials: Cyclized intermediates such as dihydroquinolines.
- Reaction conditions: Catalytic hydrogenation using Pd/C, Pt, or Raney Ni under mild conditions.
- Steps:
- Hydrogenation of the heterocyclic ring to saturate the system.
- Reductive amination using aldehydes or ketones to introduce the propionyl group selectively at the nitrogen or carbon positions.
- Hydrogenation protocols typically yield high purity tetrahydroquinoline derivatives with yields around 80%.
Stereoselective and Auxiliary-Based Synthesis
Overview:
Chiral auxiliaries or catalysts (e.g., Ellman’s sulfinamide or chiral ruthenium complexes) are used to achieve stereoselective synthesis, particularly for the tetrahydroquinoline ring system.
- Chiral auxiliary attachment: Formation of chiral imines or intermediates.
- Reaction conditions: Asymmetric reduction or cyclization using chiral catalysts.
- Steps:
- Synthesis of chiral intermediates via auxiliary-guided reactions.
- Removal of auxiliaries after stereoselective steps.
- Such methods yield enantiomerically enriched tetrahydroquinoline derivatives, with enantiomeric excesses often above 90%.
Summary of Key Data
| Method | Starting Material | Key Reagents | Main Reaction | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Pictet–Spengler | Aromatic amines + aldehyde | Acid catalyst (BF₃·OEt₂) | Cyclization | 70–85% | Widely used, versatile |
| Bischler–Nepieralski | β-Phenylethylamine derivatives | POCl₃ | Cyclization | 80–85% | Suitable for complex substitutions |
| Hydrogenation | Dihydroquinolines | Pd/C or Raney Ni | Saturation | 75–90% | Post-cyclization modification |
| Acylation | Amine intermediates | Propionyl chloride | N-Acylation | >75% | For propionyl group attachment |
| Chiral synthesis | Chiral auxiliaries | Ellman’s sulfinamide | Stereoselective cyclization | High enantiomeric excess | For stereocontrol |
Chemical Reactions Analysis
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is part of the tetrahydroquinoline family, which has been extensively studied for their pharmacological properties. Research indicates that derivatives of tetrahydroquinolines exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that tetrahydroquinoline derivatives possess significant anticancer properties. For instance, compounds similar to 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The antioxidant potential of tetrahydroquinoline derivatives has been highlighted in several studies. These compounds can scavenge free radicals effectively, suggesting their role in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The anti-inflammatory activity of these compounds has been evaluated in vitro. Certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines, indicating potential applications in treating inflammatory disorders .
Pharmacological Applications
The pharmacological applications of this compound include:
- Bromodomain Inhibitors : Tetrahydroquinoline derivatives have been identified as potential bromodomain inhibitors. These inhibitors are crucial in regulating gene expression and have implications in cancer therapy .
- Neuroprotective Agents : Some studies suggest that tetrahydroquinoline derivatives may offer neuroprotective effects. Their ability to modulate neurotransmitter systems and reduce neuroinflammation positions them as candidates for treating neurodegenerative diseases .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its synthesis can be achieved through various methods:
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Activity Study : A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives on human cancer cell lines (HCT-116 and MCF-7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .
- Neuroprotective Effects : Research focused on the neuroprotective properties of tetrahydroquinoline derivatives showed that they could inhibit neuronal apoptosis induced by oxidative stress in vitro. This suggests their potential use in treating conditions like Alzheimer's disease .
- Synthesis and Characterization : A series of novel tetrahydroquinoline compounds were synthesized using a modified cyclization approach. Characterization through NMR and mass spectrometry confirmed their structures and highlighted their potential for further biological evaluation .
Mechanism of Action
The mechanism of action of 1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects . The specific pathways involved depend on the biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Features
The tetrahydroquinoline core is conserved across analogs, but substituent variations at the 1- and 6-positions modulate properties:
Key Observations :
Trends :
Physicochemical Properties
Collision cross-section (CCS) and logP data highlight differences in molecular interactions:
| Compound | Predicted CCS (Ų) [M+H]+ | logP* | Reference |
|---|---|---|---|
| 1-Benzoyl-THQ-6-amine | 158.3 | 2.85 | |
| 1-Benzyl-THQ-6-amine dihydrochloride | 156.0 | 2.84 | |
| 7-Fluoro-THQ-6-amine | N/A | 1.89† |
*Calculated using PubChem or experimental data.
†Estimated based on fluorine’s hydrophobicity.
Insights :
Biological Activity
1-Propionyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 869943-39-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 204.27 g/mol. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride in the presence of a base such as triethylamine.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit bacterial growth effectively. The mechanism behind this activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of tetrahydroquinoline derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to modulate the activity of various receptors may contribute to its anticancer effects.
Neuroprotective Effects
Some derivatives have demonstrated neuroprotective properties in experimental models. They may act by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
The biological activity of this compound is believed to stem from its interaction with various molecular targets. It can function as a ligand for certain receptors involved in cellular signaling pathways. This modulation can lead to downstream effects such as altered gene expression and protein activity.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other tetrahydroquinoline derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Neuroprotective | Antioxidant activity |
| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Anticancer | Apoptosis induction |
| 1-Propionyl derivative | Antimicrobial & Anticancer | Receptor modulation |
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .
Investigation into Neuroprotection
In a model of oxidative stress-induced neuronal injury, a derivative of this compound was tested for its protective effects. The findings revealed that treatment significantly reduced cell death and inflammation markers compared to controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
